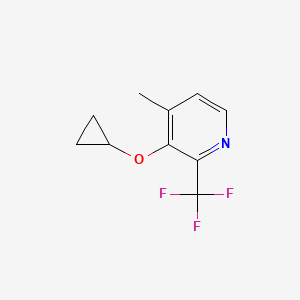
3-Cyclopropoxy-4-methyl-2-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-methyl-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C10H10F3NO. It is characterized by the presence of a cyclopropoxy group, a methyl group, and a trifluoromethyl group attached to a pyridine ring.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-4-methyl-2-(trifluoromethyl)pyridine involves several steps:
Synthetic Routes: One common method involves the trifluoromethylation of pyridine derivatives.
Reaction Conditions: The reaction typically requires a solvent like acetonitrile and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-4-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions:
Common Reagents and Conditions: Typical reagents include trifluoromethyl iodide for trifluoromethylation, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
Major Products: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-methyl-2-(trifluoromethyl)pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects.
Pathways Involved: It may influence pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-4-methyl-2-(trifluoromethyl)pyridine can be compared with other similar compounds:
Eigenschaften
Molekularformel |
C10H10F3NO |
|---|---|
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-methyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10F3NO/c1-6-4-5-14-9(10(11,12)13)8(6)15-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
OYAUYCVFTCRBHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1)C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















